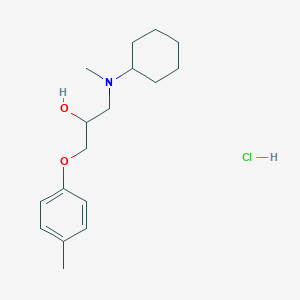
1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochloride, also known as Dexmedetomidine hydrochloride, is a highly selective α2-adrenergic receptor agonist. It is widely used in clinical practice as a sedative and analgesic agent, especially in intensive care units and surgical settings. The purpose of
作用機序
1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochlorideine hydrochloride exerts its effects by selectively activating α2-adrenergic receptors in the central nervous system. This leads to a decrease in sympathetic nervous system activity and an increase in parasympathetic nervous system activity, resulting in sedation, analgesia, and anxiolysis. It also has an effect on the locus coeruleus, which is involved in the regulation of sleep and wakefulness.
Biochemical and Physiological Effects:
1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochlorideine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of norepinephrine and dopamine, increase the release of acetylcholine, and decrease the release of glutamate. It has also been shown to decrease heart rate, blood pressure, and cardiac output, and increase diuresis.
実験室実験の利点と制限
1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochlorideine hydrochloride has a number of advantages for use in lab experiments. It has a high degree of selectivity for α2-adrenergic receptors, which allows for precise control over its effects. It also has a relatively short half-life, which allows for rapid onset and offset of its effects. However, it can be difficult to administer and monitor in lab settings, and its effects can be highly variable depending on the dose and route of administration.
将来の方向性
There are a number of potential future directions for research on 1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochlorideine hydrochloride. One area of interest is its potential use in the treatment of pain, anxiety, and delirium in various settings. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the development of more selective α2-adrenergic receptor agonists with improved pharmacokinetic properties.
合成法
1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochlorideine hydrochloride can be synthesized through a multi-step process involving the reaction of 2,2,2-trifluoro-N-(2-pyridylmethyl)acetamide with cyclohexanone, followed by the reaction of the resulting intermediate with p-tolyl magnesium bromide, and finally, the reaction of the resulting product with hydrochloric acid. The yield of the final product is approximately 50%.
科学的研究の応用
1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochlorideine hydrochloride has been extensively studied in both preclinical and clinical settings. In preclinical studies, it has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function. In clinical studies, it has been used as a sedative and analgesic agent in various settings, including intensive care units, surgical procedures, and diagnostic imaging. It has also been investigated for its potential use in the treatment of pain, anxiety, and delirium.
特性
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-(4-methylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-14-8-10-17(11-9-14)20-13-16(19)12-18(2)15-6-4-3-5-7-15;/h8-11,15-16,19H,3-7,12-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMQMPQSOAULPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN(C)C2CCCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Methylbenzyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2994729.png)

![(Z)-methyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2994733.png)
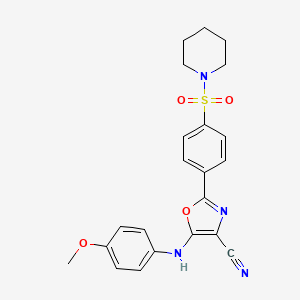
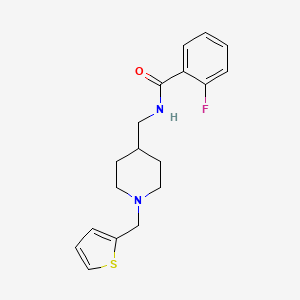
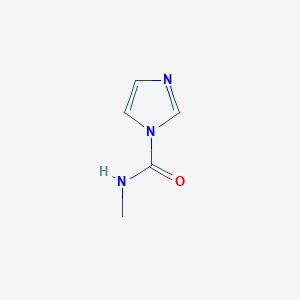
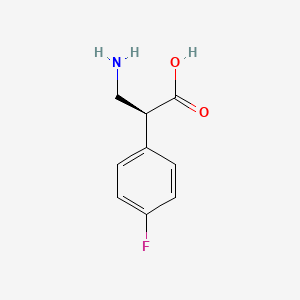
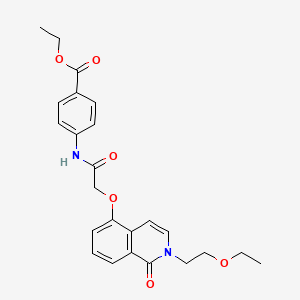
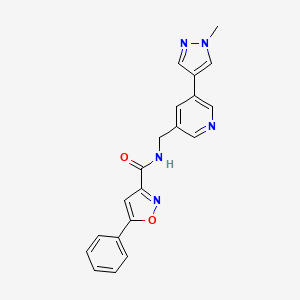
![1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride](/img/structure/B2994744.png)
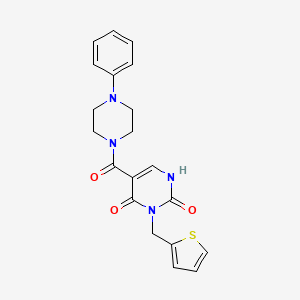
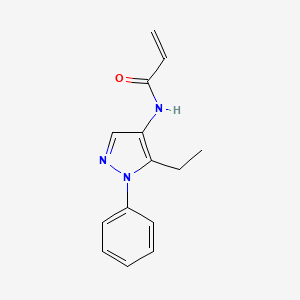
![2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2994749.png)